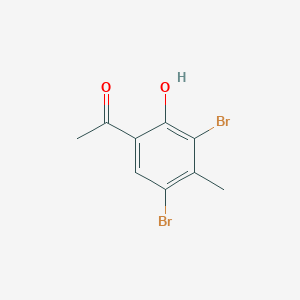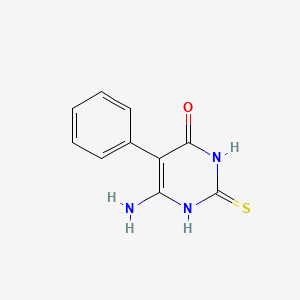![molecular formula C20H24N2O2 B5888143 4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)
4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, commonly known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of IPPB is not fully understood. However, studies have shown that IPPB binds to specific receptors in the brain, such as the dopamine D2 receptor, and modulates their activity. This results in changes in the levels of neurotransmitters, such as dopamine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
IPPB has been shown to have various biochemical and physiological effects. In the brain, IPPB has been found to increase the release of dopamine, which is involved in the regulation of mood, motivation, and reward. In cancer cells, IPPB has been shown to inhibit the activity of specific signaling pathways, resulting in the inhibition of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
IPPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a high affinity for specific receptors, making it an ideal tool for studying their function. However, IPPB also has limitations, such as its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Orientations Futures
IPPB has significant potential for future research in various fields. Some possible future directions include further studies on its mechanism of action, the development of new drugs based on IPPB, and the exploration of its potential applications in other research areas, such as immunology and infectious diseases. Additionally, the use of IPPB in combination with other compounds may enhance its efficacy and selectivity, leading to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, IPPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. IPPB has significant potential for future research and may lead to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of IPPB involves the reaction of 4-aminophenyl-1-pyrrolidinecarboxamide with isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure IPPB.
Applications De Recherche Scientifique
IPPB has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, IPPB has been shown to have a modulatory effect on the dopamine system, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, IPPB has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, IPPB has been used as a lead compound for developing new drugs with improved efficacy and selectivity.
Propriétés
IUPAC Name |
4-propan-2-yloxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)24-19-11-5-16(6-12-19)20(23)21-17-7-9-18(10-8-17)22-13-3-4-14-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKVTKRDFRFAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propan-2-yloxy-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)

![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)